Boc-D-2-Amino-4-bromo-4-pentenoic acid

Overview

Description

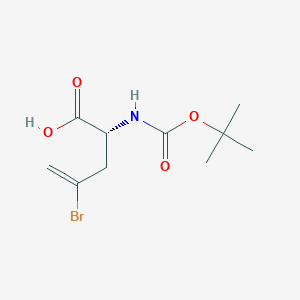

Boc-D-2-Amino-4-bromo-4-pentenoic acid (CAS 149930-92-7) is a specialized non-natural amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₀H₁₆BrNO₄, with a molecular weight of 294.14 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, a bromoalkene moiety, and a carboxylic acid functional group, making it valuable for introducing stereochemical diversity and reactive handles into peptide chains. The D-configuration at the α-carbon distinguishes it from its L-enantiomer, enabling applications in chiral drug design and biomolecular engineering .

The global market for this reagent was valued at $150 million in 2022 and is projected to reach $300 million by 2030, driven by demand in personalized medicine and chronic disease therapeutics . Its primary applications include synthesizing bioactive peptides, peptide-based vaccines, and agrochemicals, reflecting its versatility across industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate involves the phosphorylation of adenosine with phosphorothioate reagents under controlled conditions. The reaction typically requires the use of triethylammonium salts to facilitate the formation of the cyclic monophosphorothioate structure .

Industrial Production Methods

Industrial production of Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is often purified using high-performance liquid chromatography to achieve a purity level of ≥98% .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution under controlled conditions. Key pathways include:

Reagents/Conditions:

-

Hydroxide ions (NaOH/H₂O, 60°C, 6 h) yield 4-hydroxy derivatives .

-

Ammonia/amines (NH₃/EtOH, reflux, 12 h) produce 4-amino analogues .

-

Thiols (RSH, DMF, room temperature, 24 h) form thioether-linked products.

Key Findings:

-

Reaction rates depend on solvent polarity and nucleophile strength. Polar aprotic solvents (e.g., DMF) accelerate substitution .

-

Steric hindrance from the Boc group slows substitution at C2 but enhances regioselectivity at C4 .

Oxidation Reactions

The C4-C5 double bond undergoes oxidation to generate functionalized intermediates:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C, 2 h | Epoxide | 78% |

| OsO₄/NMO | THF/H₂O, RT, 12 h | Vicinal diol | 65% |

| KMnO₄ (acidic) | H₂SO₄, 50°C, 4 h | 4-Ketopentanoic acid derivative | 52% |

Applications:

-

Epoxides serve as intermediates for ring-opening reactions in peptide macrocyclization .

-

Diols are precursors for glycosylation studies in glycopeptide synthesis.

Reduction Reactions

Selective reduction of the double bond or bromine atom is achievable:

Hydrogenation:

-

H₂/Pd-C (EtOAc, RT, 3 h) reduces the double bond to a single bond, preserving the bromine atom.

-

Zn/HOAc (reflux, 2 h) removes bromine via reductive debromination, forming 4-pentenoic acid derivatives.

Notable Outcome:

-

Complete retention of stereochemistry at C2 during hydrogenation due to the Boc group’s steric protection .

Cross-Metathesis Reactions

The terminal alkene participates in olefin metathesis for bioconjugation or macrocycle synthesis:

Example Protocol:

-

Grubbs catalyst II (CH₂Cl₂, 40°C, 24 h) with allyl-glycine derivatives yields hybrid peptide-drug conjugates .

-

Key Limitation: Competing homodimerization requires excess metathesis partner (≥3:1 molar ratio) .

Peptide Coupling Reactions

The carboxylic acid group engages in standard peptide bond formation:

Activation Methods:

| Reagent | Coupling Partner | Product Type |

|---|---|---|

| HOBt/EDC | L-Valine benzyl ester | Dipeptide with bromoalkene |

| HATU/DIEA | Proline amide | Boc-protected tripeptide |

Optimization Note:

-

Microwave-assisted coupling (50 W, 80°C, 10 min) improves yields to >90% for sterically hindered partners .

Deprotection Reactions

The Boc group is cleaved under acidic conditions:

Conditions:

-

TFA/CH₂Cl₂ (1:1 v/v, RT, 30 min) removes Boc, yielding the free amine .

-

HCl/dioxane (4 M, RT, 2 h) provides the hydrochloride salt for ionic intermediate isolation .

Comparative Reactivity Table

Research Insights

-

Stereochemical Integrity: The D-configuration at C2 remains stable under most conditions due to the Boc group’s protection .

-

Thermal Stability: Decomposition occurs above 150°C, limiting high-temperature applications.

-

Solubility Profile: Soluble in DMF, DMSO, and THF but poorly in water, necessitating organic-aqueous biphasic systems for reactions .

This compound’s multifunctional design enables its use in synthesizing bioactive peptides, enzyme inhibitors, and hybrid drug candidates, as evidenced by its adoption in oncology and neurology research .

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Boc-D-2-amino-4-bromo-4-pentenoic acid is widely recognized as a critical building block in peptide synthesis. Its unique structure allows for the incorporation of modified amino acids into peptides, which can enhance the stability and biological activity of peptide drugs. This modification is particularly useful in developing therapeutic peptides that require improved pharmacokinetic properties.

Case Study: Modified Peptides for Cancer Therapy

Research has demonstrated that peptides synthesized using this compound exhibit enhanced efficacy against cancer cells. For instance, a study highlighted the synthesis of cyclic peptides that showed increased binding affinity to cancer biomarkers, leading to improved targeting of tumor cells .

Drug Development

Novel Pharmaceutical Formulations

In drug development, this compound serves as a precursor for creating novel pharmaceuticals, particularly in oncology. The compound's ability to modify amino acids allows researchers to design drugs that can overcome the limitations of traditional therapies.

Case Study: Targeted Cancer Treatments

A recent investigation into the use of modified amino acids derived from this compound revealed promising results in preclinical models of metastatic cancer. These modified compounds demonstrated a capacity to inhibit tumor growth more effectively than standard treatments .

Bioconjugation

Facilitating Biomolecule Attachment

The compound is employed in bioconjugation processes, which are essential for developing targeted drug delivery systems. By facilitating the attachment of biomolecules to surfaces or other molecules, this compound enhances the specificity and efficacy of therapeutic agents.

Application Example: Antibody Drug Conjugates (ADCs)

In the development of ADCs, this compound has been utilized to create linkers that connect antibodies to cytotoxic drugs. This approach allows for selective targeting of cancer cells while minimizing damage to healthy tissues .

Research in Neuroscience

Studying Neurotransmitter Systems

Due to its structural similarities to certain neurotransmitters, this compound is valuable in neuroscience research. It aids in exploring neurotransmitter pathways and understanding their roles in various neurological conditions.

Case Study: Neurotransmitter Modulation

Studies have shown that derivatives of this compound can modulate neurotransmitter release, providing insights into potential therapeutic targets for neurodegenerative diseases .

Analytical Chemistry

Standardization in Chemical Analyses

In analytical chemistry, this compound is used as a standard compound to ensure accurate measurements in chemical analyses. Its stability and reactivity make it an ideal candidate for assessing the purity of synthesized compounds.

Application Example: Purity Assessment Techniques

The compound has been employed in various chromatographic techniques to evaluate the purity of peptide synthesizers and other chemical products. Its consistent performance across different analytical methods underscores its importance in quality control .

Mechanism of Action

Sp-Adenosine-3’,5’-Cyclic-Monophosphorothioate exerts its effects by activating cyclic adenosine monophosphate dependent protein kinase I and II. It binds to the regulatory subunits of these kinases, leading to the release of the catalytic subunits and subsequent phosphorylation of target proteins . This activation mimics the natural signaling of cyclic adenosine monophosphate, resulting in various downstream effects on cellular functions .

Comparison with Similar Compounds

Boc-D-2-Amino-4-bromo-4-pentenoic acid belongs to a class of halogenated, Boc-protected amino acids. Below is a detailed comparison with structurally and functionally related compounds:

Boc-L-2-Amino-4-bromo-4-pentenoic Acid (CAS 151215-34-8)

- Structural Relationship : Enantiomer of the D-form, differing in stereochemistry at the α-carbon.

- Molecular Formula: C₁₀H₁₆BrNO₄ (identical to the D-form).

- Applications : Used in peptide synthesis where L-configuration is required for biological activity. For example, in designing peptide inhibitors targeting proteases with L-specific binding pockets.

- Market Availability : Priced at $100–$176 per 100–250 mg (as of 2021), supplied by Biosynth Carbosynth, AK Scientific, and Activate Scientific .

- Key Distinction: The L-enantiomer is less commonly used in chiral drug synthesis compared to the D-form, which is preferred for creating non-natural peptide backbones .

2-(4-BOC-Piperazinyl)-2-(3-Bromo-Phenyl)Acetic Acid (CAS 885273-07-4)

- Structural Features : Contains a piperazinyl group and a bromophenyl moiety. Molecular formula C₁₇H₂₃BrN₂O₄ (MW 399.28 g/mol).

- Applications : Primarily employed in small-molecule drug discovery, particularly for kinase inhibitors or GPCR modulators.

- Physical Properties: Higher boiling point (480°C) and density (1.415 g/cm³) compared to this compound, reflecting its aromatic and heterocyclic structure .

- Key Distinction: Lacks the α-amino acid backbone, limiting its utility in peptide synthesis but expanding its role in medicinal chemistry .

N-Bromosuccinimide (NBS)

- Functional Role: A brominating agent used in alkene functionalization, akin to the bromoalkene in this compound.

- Reactivity: Generates brominated intermediates in radical reactions but lacks the Boc-protected amino acid framework.

- Market Position: Competes indirectly in bromination steps of peptide synthesis, though this compound offers pre-functionalized building blocks, reducing synthesis steps .

Table 1: Comparative Analysis of this compound and Analogues

Research and Market Insights

- Stereochemical Impact: The D-configuration of this compound enhances metabolic stability in peptides compared to L-forms, a critical factor in protease-resistant drug design .

- Supply Chain Dynamics : Despite discontinuation by CymitQuimica , the compound remains available through niche suppliers (e.g., Biosynth Carbosynth), reflecting resilient demand in R&D .

- Competitive Landscape : Alternatives like NBS and Boc-L-forms occupy adjacent niches, but the D-form’s unique combination of chirality and bromoalkene reactivity sustains its market growth at a 9.4% CAGR .

Biological Activity

Boc-D-2-amino-4-bromo-4-pentenoic acid is a synthetic amino acid derivative that serves as a significant building block in peptide synthesis. Its unique structure, which includes a brominated side chain and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential applications in various biological and pharmaceutical contexts. This article explores the biological activity of this compound, focusing on its synthesis, properties, and potential applications based on available research.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHBrN\O

- Molecular Weight : Approximately 232.08 g/mol

- IUPAC Name : (2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid

The presence of the bromine atom may enhance lipophilicity, influencing the compound's interaction with biological membranes and potentially affecting its pharmacokinetic properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Brominated Intermediate : Starting from 4-pentenoic acid, bromination is performed to introduce the bromine substituent.

- Protection of the Amino Group : The amino group is protected using the Boc group to facilitate subsequent reactions without interfering with the amine functionality.

- Purification : The final product is purified using chromatographic techniques to ensure high purity for biological assays.

Biological Activity

While specific biological activities of this compound are not extensively documented, its structural analogs exhibit significant biological properties. Compounds with similar structures often play crucial roles in enzyme catalysis and receptor interactions. Here are some notable aspects of its biological activity:

Enzyme Interaction

Research indicates that compounds with brominated side chains can influence enzyme activity by altering substrate binding affinities or modulating catalytic efficiencies. For instance, studies on related compounds suggest that bromine can enhance lipophilicity, potentially improving membrane permeability and interaction with lipid bilayers .

Peptide Synthesis

This compound is primarily utilized in peptide synthesis due to its ability to serve as a building block for constructing more complex peptides. The Boc protecting group allows for selective deprotection during synthesis, facilitating the incorporation of this amino acid into peptides designed for specific biological functions .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals variations in biological activity due to differences in side chains and stereochemistry. The following table summarizes key comparisons:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fmoc-D-2-Amino-4-bromo-4-pentenoic acid | Similar structure but Fmoc protecting group | Potentially different reactivity profiles |

| Fmoc-D-Alanine | Basic amino acid structure | Widely used in peptide synthesis |

| Fmoc-D-Tyrosine | Contains a phenolic hydroxyl group | Influences solubility and reactivity |

This table illustrates how variations in structure can lead to different biological activities, emphasizing the need for further research into this compound's specific interactions.

Potential Therapeutic Applications

Given its structural characteristics, this compound may have potential therapeutic applications. For example, it could be explored as a precursor for developing peptide-based drugs targeting specific receptors or enzymes involved in disease pathways. The brominated side chain may enhance the compound's ability to interact with biomolecules, making it a candidate for further pharmacological studies .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-D-2-Amino-4-bromo-4-pentenoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves three critical steps: (1) introduction of the Boc (tert-butoxycarbonyl) protecting group to the amino moiety, (2) bromination at the 4-position of the pentenoic acid backbone, and (3) stereochemical control for the D-configuration. Optimization includes:

- Boc Protection : Use Boc anhydride in a dichloromethane (DCM)/water biphasic system with a catalytic base (e.g., DMAP) to minimize racemization .

- Bromination : Employ N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN) in anhydrous CCl₄ to ensure regioselectivity at the allylic position .

- Monitoring : Track reaction progress via TLC (silica gel, UV detection) and confirm stereochemistry using polarimetry or chiral HPLC .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: A multi-technique approach is recommended:

- NMR Spectroscopy : ¹H NMR to verify the Boc group (δ 1.4 ppm, singlet for tert-butyl) and bromo-alkene coupling constants (J = 8–10 Hz for trans-configuration). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z for C₁₀H₁₆BrNO₄: ~294.03) .

- Elemental Analysis : Match calculated vs. observed C/H/N/Br percentages to rule out impurities .

Q. What is the role of the Boc group in peptide synthesis involving this compound?

Methodological Answer: The Boc group serves as a temporary protecting agent for the amino group during solid-phase peptide synthesis (SPPS):

- Deprotection : Use trifluoroacetic acid (TFA) in DCM (1:4 v/v) to cleave the Boc group while retaining acid-labile side-chain protections (e.g., benzyl esters) .

- Compatibility : Ensures stability during coupling reactions (e.g., HBTU/DIPEA activation) and prevents undesired nucleophilic attacks at the amino group .

Advanced Research Questions

Q. How can the 4-bromo substituent in this compound be leveraged in cross-coupling reactions for bioconjugation?

Methodological Answer: The bromo group enables transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl motifs:

- Catalytic System : Use Pd(PPh₃)₄ with a boronic acid partner (e.g., 4-Boc-aminophenylboronic acid) in a 1:1.2 molar ratio under inert conditions (N₂ atmosphere) .

- Solvent Optimization : Employ THF/H₂O (3:1) with Na₂CO₃ as base (80°C, 12h) to achieve >85% yield .

- Post-Reaction Analysis : Purify via flash chromatography (silica gel, ethyl acetate/hexane) and confirm conjugation via ¹H-¹³C HMBC NMR .

Q. How should contradictory data regarding the compound’s stability under varying pH conditions be resolved?

Methodological Answer: Systematic stability studies are required:

- Experimental Design : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Sample aliquots at 0, 24, 48, and 72h.

- Analytical Tools : Quantify degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Contradiction Resolution : If instability at pH >10 is reported, assess Boc group hydrolysis via LC-MS to distinguish between debromination and deprotection pathways .

Q. What strategies mitigate low yields in the final coupling step during peptide synthesis with this compound?

Methodological Answer: Low yields often stem from steric hindrance or incomplete activation:

- Activation Reagents : Replace HOBt with OxymaPure to reduce racemization and improve coupling efficiency (2:1 molar ratio of amino acid to resin) .

- Microwave-Assisted Synthesis : Use 30W power at 50°C for 10 minutes to enhance reaction kinetics .

- Resin Swelling : Pre-swell the resin (e.g., Wang resin) in DMF for 1h before coupling to improve accessibility .

Q. How can researchers address discrepancies in reported enantiomeric excess (ee) values for the D-isomer?

Methodological Answer: Discrepancies may arise from chiral column variability or detection limits:

- Chiral Stationary Phases : Compare results across multiple columns (e.g., Chiralpak IA vs. IB) with hexane/isopropanol mobile phases .

- Circular Dichroism (CD) : Validate ee by correlating CD ellipticity at 220 nm with HPLC data .

- Internal Standards : Spike samples with a racemic mixture to calibrate retention times and quantify ee accurately .

Properties

IUPAC Name |

(2R)-4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-6(11)5-7(8(13)14)12-9(15)16-10(2,3)4/h7H,1,5H2,2-4H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUQAUPMGSKZIY-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=C)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426542 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149930-92-7 | |

| Record name | Boc-D-2-Amino-4-bromo-4-pentenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.